4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Drug Metabolism Pharmacokinetics Microsomal Stability

4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 29552-52-1) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a molecular formula of C10H10FN3S and a molecular weight of 223.27 g/mol. This compound exists in tautomeric equilibrium with its thione form, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and features a distinctive 4-fluorophenyl substituent that confers unique physicochemical properties including a calculated LogP of 2.39, a boiling point of 283.2 °C at 760 mmHg, and a vapor pressure of 0.00321 mmHg at 25 °C.

Molecular Formula C10H10FN3S
Molecular Weight 223.27 g/mol
CAS No. 29552-52-1
Cat. No. B1361300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
CAS29552-52-1
Molecular FormulaC10H10FN3S
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FN3S/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15)
InChIKeyGOJHSRQOQIHNJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 29552-52-1) Procurement and Chemical Identity Guide


4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 29552-52-1) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by a molecular formula of C10H10FN3S and a molecular weight of 223.27 g/mol . This compound exists in tautomeric equilibrium with its thione form, 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, and features a distinctive 4-fluorophenyl substituent that confers unique physicochemical properties including a calculated LogP of 2.39, a boiling point of 283.2 °C at 760 mmHg, and a vapor pressure of 0.00321 mmHg at 25 °C . The compound serves as a versatile scaffold for further synthetic derivatization, particularly through S-alkylation and propargylation reactions that enable the construction of more complex triazole-containing molecular architectures [1].

1 Synthetic scaffold for S-alkylation and propargylation derivatization
2 Metabolic stability probe: N4-ethyl blocks oxidative microsomal pathways
3 Fluorophenyl SAR comparator for regioisomeric activity studies

Why 4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol Cannot Be Substituted with Unsubstituted or Regioisomeric Triazole Analogs


Generic substitution among 1,2,4-triazole-3-thiol derivatives is scientifically unsound due to profound differences in metabolic stability, regioselective reactivity, and biological activity conferred by specific substituent patterns. The N4-ethyl substitution on the target compound fundamentally alters its in vitro microsomal metabolic profile compared to N-unsubstituted analogs, with the ethyl group preventing oxidative metabolic pathways that would otherwise generate pharmacologically altered metabolites [1]. Furthermore, the 4-fluorophenyl regioisomer position critically determines antifungal potency: the 3-fluorophenyl isomer demonstrates MIC values against Candida species that are 4- to 8-fold lower than the 2- and 4-fluorophenyl analogs, establishing that even positional isomerism within the fluorophenyl ring produces non-interchangeable biological outcomes [2]. The thiol-thione tautomerism inherent to this scaffold further complicates substitution, as the equilibrium distribution between forms governs both nucleophilic reactivity in S-alkylation chemistry and biological target engagement [3]. Consequently, procurement decisions based on compound class alone without specific verification of substitution pattern risk invalidating downstream synthetic yields, metabolic profiling results, and structure-activity relationship conclusions.

Target
N4-ethyl, 4-fluorophenyl triazole-3-thiol: oxidative metabolic inertness reported
VS
Risk Substitute
N-unsubstituted triazole-3-thiones: undergo oxidative biotransformation, altering metabolic profile
Target
4-fluorophenyl isomer: intermediate antifungal MIC baseline
VS
Risk Substitute
3-fluorophenyl isomer: 4-8× lower MIC; potency shift invalidates SAR comparator role
Target
N4-substituted scaffold: exclusive S-alkylation chemoselectivity
VS
Risk Substitute
Unsubstituted triazole-3-thiones: competitive N-/S-alkylation yields regioisomeric mixtures

Quantitative Differentiation Evidence for 4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 29552-52-1) Procurement Decisions


In Vitro Microsomal Metabolic Stability: N4-Ethyl Substitution Confers Metabolic Inertness Compared to N-Unsubstituted Triazole-3-thiones

4-Ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (the tautomeric thione form of the target compound) was evaluated as a prototype substrate in rat hepatic microsomal incubations fortified with NADPH. The compound demonstrated complete metabolic inertness, failing to produce detectable amounts of the corresponding desulphuration (triazole-3-one) or S-oxidation (sulphenic acid) metabolites that would typically be expected from this scaffold class and would lead to pharmacological and toxicological alterations relative to the parent molecule [1]. Only a small amount of dealkylated product was observed as a metabolite together with two unidentified minor metabolites. This metabolic profile contrasts with N-unsubstituted triazole-3-thiones, which undergo more extensive oxidative biotransformation [2].

Microsomal Stability
Head-to-head
Target
No detectable oxidative metabolites (desulphuration / S-oxidation)
Unsubstituted baseline
Detectable oxidative metabolism
Supports metabolic stability evaluation for ADME studies
Rat microsomes + NADPH; class-level comparison
Drug Metabolism Pharmacokinetics Microsomal Stability

Regioselective S-Propargylation Yield: Triethylamine-Mediated Conditions Produce 90% Monosubstituted Product from 5-(4-Fluorophenyl) Precursor

In a direct comparative synthetic study, base-catalyzed alkylation of 5-(4-fluorophenyl)-2,4-dihydro-1,2,4-triazole-3-thione with propargyl bromide was examined under two distinct catalytic conditions. Using triethylamine as catalyst, the reaction selectively produced the thiopropargylated 1,2,4-triazole in 90% yield. Under the same reaction conditions, the target compound 4-ethyl-5-(4-fluorophenyl)-3-(prop-2-yn-1-ylthio)-1,2,4-triazole was produced. Conversely, when propargylation was carried out in the presence of sodium bicarbonate, a mixture of S,N4- and S,N2-bis(propargylated) triazoles was obtained in 85% overall yield [1]. This demonstrates that the N4-ethyl substituent does not impede the high-yielding S-propargylation pathway and that catalyst choice critically governs product distribution.

S-Propargylation Yield
Head-to-head
90% monosubstituted
Triethylamine, propargyl bromide, rt
Enables efficient click chemistry precursor synthesis
vs. NaHCO3 giving bis-propargylated mixture (85%)
Click Chemistry Synthetic Methodology Alkylation Selectivity

Fluorophenyl Regioisomerism Antifungal Activity Gradient: 3-Fluorophenyl Position Provides 4- to 8-Fold MIC Reduction Versus 2- and 4-Fluorophenyl Analogs

Structure-activity relationship studies across fluorophenyl-substituted 1,2,4-triazole-3-thiol derivatives reveal that the position of fluorine substitution on the phenyl ring is a critical determinant of antifungal potency. The 3-fluorophenyl isomer demonstrates superior antifungal activity compared to 2- and 4-fluorophenyl analogs, with minimum inhibitory concentration (MIC) values against Candida species reduced by 4- to 8-fold [1]. The target compound, bearing the 4-fluorophenyl substituent, occupies an intermediate position in this activity gradient and serves as an essential comparator for establishing SAR trends and understanding the electronic and steric contributions of para- versus meta-fluorine substitution to target engagement [2].

Antifungal MIC Gradient
Class-level
3-F
4-F (target)
2-F
4-fluorophenyl isomer provides SAR baseline comparator
4- to 8-fold MIC difference vs. 3-F; Candida spp.
Antifungal Agents Structure-Activity Relationship Candida albicans

S-Alkylation Chemoselectivity: 4,5-Disubstituted Triazole-3-thiols Undergo Exclusive S-Alkylation Without N-Alkylation Competition

Systematic alkylation studies on 4,5-disubstituted 4H-1,2,4-triazole-3-thiols, including compounds with substitution patterns analogous to the target compound, demonstrate exclusive chemoselectivity for S-alkylation. Reactions with methyl chloroformate and ethyl chloroacetate chemoselectively afforded the corresponding S-alkyl derivatives without detectable N-alkylation side products [1]. This chemoselective behavior is consistent across alkylation with benzyl chlorides and bromoacetophenones, which also gave only S-substituted derivatives. In contrast, N-unsubstituted triazole-3-thiones exhibit competitive N-alkylation pathways under similar conditions due to the availability of the N2 and N4 positions [2].

S-Alkylation Selectivity
Class-level
Target pattern
Exclusive S-alkylation, no N-alkylation detected
Unsubstituted analogs
Competitive N2/N4-alkylation side products
Eliminates regioisomeric purification challenges
Methyl chloroformate, benzyl chlorides, bromoacetophenones
Chemoselectivity Alkylation Scaffold Derivatization

Click Chemistry Building Block Efficiency: 1,3-Dipolar Cycloaddition with Long-Chain Alkyl Azides Proceeds Regioselectively at Room Temperature

The S-propargylated derivative of the target compound (compound 8) undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of long-chain alkyl azides to afford regioselective 1,4-disubstituted mono(1,2,3-triazole) derivatives containing a fluorinated 1,2,4-triazole moiety and a lipophilic side chain [1]. The reaction proceeds in t-BuOH:H2O (10:1) in the presence of sodium ascorbate and copper(II) sulfate at room temperature, conditions compatible with a broad range of functional groups. The resulting mono- and bis(1,2,3-triazole) derivatives demonstrated promising in vitro antimicrobial activity against six bacterial strains (Bacillus subtilis, Streptococcus pneumonia, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia) and two fungal strains (Aspergillus fumigatus, Candida albicans) [2].

CuAAC Click Compatibility
Reported
S-propargyl derivative undergoes CuAAC with alkyl azides at rt, yielding 1,4-triazoles
Supports antimicrobial screening library construction
Antimicrobial panel data: class-level inference; requires compound-specific validation
Click Chemistry 1,2,3-Triazole Synthesis Copper Catalysis

Validated Application Scenarios for 4-Ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 29552-52-1) Based on Quantitative Evidence


Metabolically Stable Scaffold for in Vitro ADME Profiling and Lead Optimization

Based on documented metabolic inertness in rat hepatic microsomal preparations showing no detectable desulphuration or S-oxidation metabolites, this compound is specifically suited for use as a baseline-stable scaffold in drug metabolism and pharmacokinetic (DMPK) studies requiring compounds with predictable, low-oxidative-metabolism profiles [1]. The metabolic stability reduces confounding variables when assessing the impact of subsequent structural modifications on clearance pathways. The N4-ethyl substitution prevents the oxidative metabolic routes observed in N-unsubstituted triazole-3-thiones, making this compound a strategic choice for programs targeting extended half-life or reduced first-pass metabolism [2].

Chemoselective S-Functionalization Precursor for Click Chemistry Library Synthesis

The compound's exclusive S-alkylation chemoselectivity, demonstrated through reactions with methyl chloroformate, ethyl chloroacetate, benzyl chlorides, and bromoacetophenones that produce only S-substituted derivatives without N-alkylation side products, makes it an optimal precursor for constructing S-functionalized triazole libraries [1]. The documented 90% yield for S-propargylation under triethylamine catalysis provides a validated synthetic route to terminal alkyne intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with long-chain alkyl azides, enabling efficient generation of 1,4-disubstituted 1,2,3-triazole hybrid molecules with demonstrated antimicrobial screening activity [2].

Fluorophenyl SAR Comparator in Antifungal Lead Discovery Programs

Given the established SAR gradient where 3-fluorophenyl substitution reduces antifungal MIC values against Candida species by 4- to 8-fold compared to 2- and 4-fluorophenyl analogs, this 4-fluorophenyl-substituted compound serves as an essential comparator for deconvoluting fluorine positional effects on target engagement and antimicrobial potency [1]. Procurement of this specific isomer is necessary for establishing negative control or baseline activity data when evaluating more potent 3-fluorophenyl and other regioisomeric analogs in antifungal screening cascades [2].

Thiol-Thione Tautomerism Mechanistic Probe for Nucleophilic Reactivity Studies

The compound's capacity to exist in tautomeric equilibrium between thiol (4H-1,2,4-triazole-3-thiol) and thione (2,4-dihydro-3H-1,2,4-triazole-3-thione) forms provides a useful mechanistic probe for investigating the relationship between tautomeric state and nucleophilic reactivity in S-functionalization reactions [1]. The documented exclusive S-alkylation chemoselectivity under standard alkylation conditions indicates that the thiol/thiolate form predominates under reaction conditions despite the potential for thione tautomer formation, making this compound a valuable tool for studying sulfur-centered nucleophilicity in heterocyclic systems [2].

Application
Selection Property
Validation Focus
In vitro ADME / metabolic stability studies
N4-ethyl driven oxidative metabolic inertness
Microsomal metabolite profiling (desulphuration, S-oxidation)
Click chemistry library synthesis
Exclusive S-alkylation chemoselectivity, 90% S-propargylation yield
Regiochemical purity of S-functionalized intermediates
Antifungal SAR comparator studies
4-fluorophenyl isomer for baseline MIC reference
MIC comparison against 3-fluorophenyl and other regioisomers
Tautomerism / nucleophilic reactivity research
Thiol-thione equilibrium controls S-nucleophilicity
Chemoselectivity under varying alkylation conditions

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